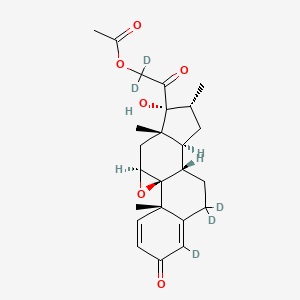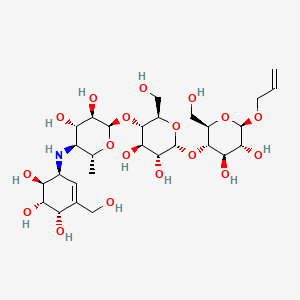![molecular formula C11H7ClN2O3S B13853906 3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylic acid](/img/structure/B13853906.png)
3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylic acid is an organic compound with the molecular formula C11H7ClN2O3S It is a derivative of pyridinecarboxylic acid, featuring a 5-chloro-2-thienyl group attached to the carbonyl carbon and an amino group linked to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylic acid typically involves the reaction of 5-chloro-2-thiophenecarbonyl chloride with 3-amino-4-pyridinecarboxylic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonyl and amino groups can form hydrogen bonds with active site residues, while the thiophene ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridinecarboxylic acids: Compounds such as nicotinic acid and isonicotinic acid share the pyridinecarboxylic acid core structure.
Thiophene derivatives: Compounds like 5-chlorothiophene-2-carboxylic acid and 2-aminothiophene are structurally related to the thiophene moiety.
Uniqueness
3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylic acid is unique due to the combination of the pyridinecarboxylic acid and thiophene moieties, which confer distinct chemical and biological properties. The presence of the 5-chloro-2-thienyl group enhances its reactivity and potential for diverse applications compared to other similar compounds.
Properties
Molecular Formula |
C11H7ClN2O3S |
|---|---|
Molecular Weight |
282.70 g/mol |
IUPAC Name |
3-[(5-chlorothiophene-2-carbonyl)amino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H7ClN2O3S/c12-9-2-1-8(18-9)10(15)14-7-5-13-4-3-6(7)11(16)17/h1-5H,(H,14,15)(H,16,17) |
InChI Key |
UADCNFPUGBGWPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)NC(=O)C2=CC=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


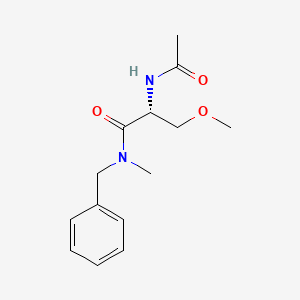
![6-iodo-N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13853826.png)

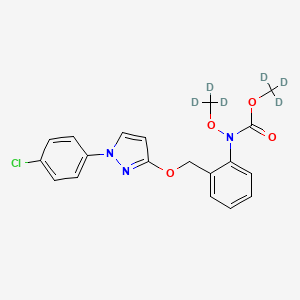
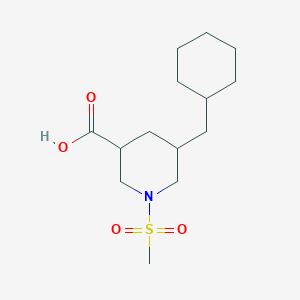
![N-[2-(N',N',N'-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt](/img/structure/B13853842.png)
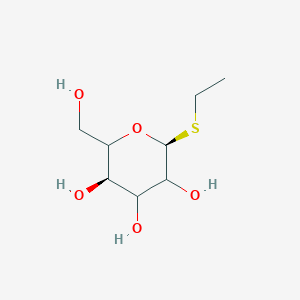
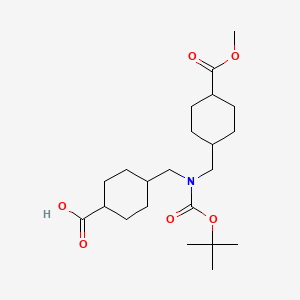
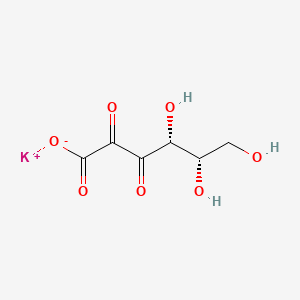
![[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13853870.png)
![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-1-phosphonooxypentan-2-yl] dihydrogen phosphate](/img/structure/B13853873.png)
![3-[[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]benzene-1,2-diol;hydrochloride](/img/structure/B13853874.png)
